molecular formula C15H25Cl2N3O B2534156 3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride CAS No. 1584493-50-4

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Cat. No. B2534156
CAS RN: 1584493-50-4
M. Wt: 334.29
InChI Key: IXOQHBXWIPCLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound used in scientific research . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 . This indicates that the compound has a molecular weight of 233.31 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that certain dihydrochlorides of amino alcohols derived from similar compounds possess anti-inflammatory and analgesic properties. For instance, derivatives like 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol, upon conversion with Grignard reagents, have shown these biological activities, suggesting potential therapeutic applications for related compounds in managing pain and inflammation (Геворгян et al., 2017).

Antihypertensive and Alpha 1-Adrenoceptor Antagonist Activity

Derivatives such as 2-[(substituted phenylpiperazin-1-yl)methyl]- and 3-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been synthesized and evaluated for their alpha-antagonist and antihypertensive properties. These compounds, serving as conformationally restricted analogues of other therapeutic agents, displayed a high binding affinity for alpha 1-adrenoceptors, indicating their potential use in treating hypertension and related cardiovascular conditions (Chern et al., 1993).

Antimicrobial Properties

Newly synthesized N-substituted imide derivatives have been studied for their potential antibacterial properties, suggesting a promising avenue for the development of new antimicrobial agents. The structural diversity of these compounds provides a platform for further exploration of their therapeutic potential in combating bacterial infections (Khalil et al., 2010).

Tuberculostatic Activity

Compounds like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives have been synthesized and their in vitro tuberculostatic activity has been evaluated. These compounds have shown inhibitory concentrations (MIC) within a certain range, indicating their potential use in tuberculosis treatment (Foks et al., 2004).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on the specific context in which it is being used. Given that it is used in scientific research , potential future directions could involve further studies to better understand its properties and potential applications.

properties

IUPAC Name

3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-15(2,16)12-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13;;/h3-7H,8-12,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOQHBXWIPCLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

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